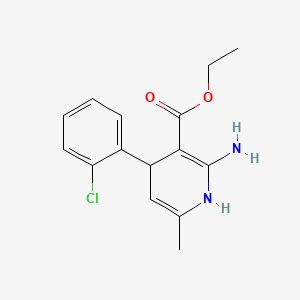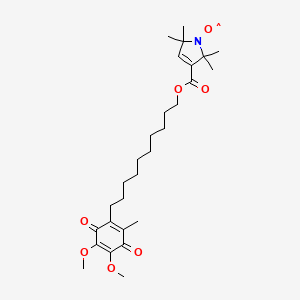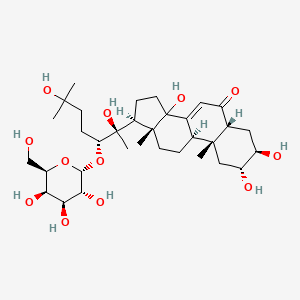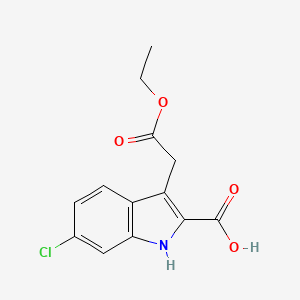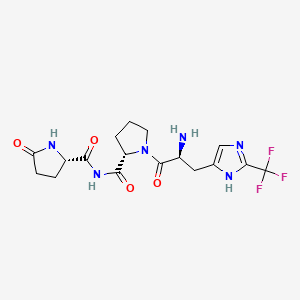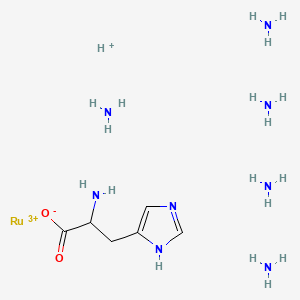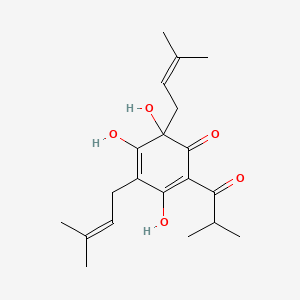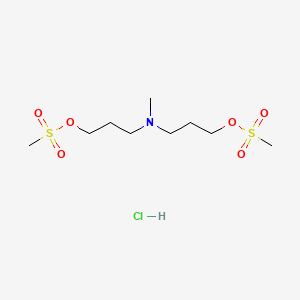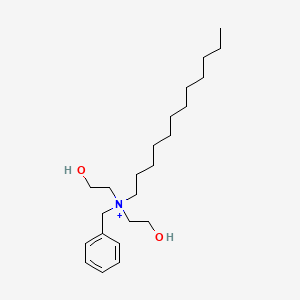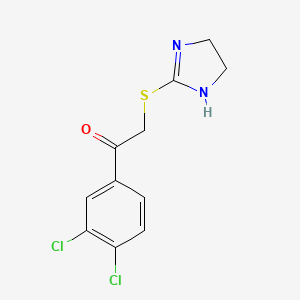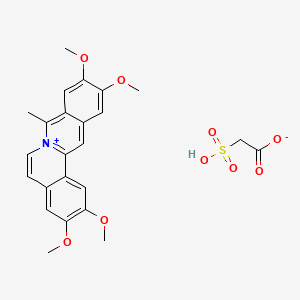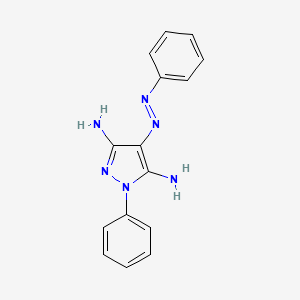
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Descripción general
Descripción
5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine and its derivatives have been extensively studied in the field of chemical synthesis. A study by Awad (1993) details the synthesis of novel heterocyclo-substituted 4,4′-bi-pyrazolyl dithiocarbamate derivatives. These compounds were screened against various bacteria and fungi, indicating their potential in antimicrobial applications.
Antibacterial and Antifungal Activities
Research has also focused on the antibacterial and antifungal properties of derivatives of this compound. For example, Ammar et al. (2016) synthesized a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives and evaluated their antibacterial and antifungal activities. Most of the tested compounds showed significant activities, highlighting the potential of these derivatives in developing new antimicrobial agents.
Synthesis of Heterocycles
The compound has also been used as a precursor for synthesizing various heterocycles. Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing a variety of pyrazolo[3,4-b][1,8]naphthyridines, which have applications in the development of new chemical entities with potential pharmaceutical properties.
Potential Anti-HIV-1 NNRT Inhibitors
The compound and its derivatives have been explored for potential anti-HIV applications. Kasralikar et al. (2019) synthesized a series of pyrazolo[3.4,d]thiazole hybrids as potential anti-HIV-1 NNRT inhibitors. These studies indicate the compound's utility in developing novel therapeutic agents against HIV.
Liquid Crystalline Properties
Derivatives of 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine have been used in the study of liquid crystals. Thaker et al. (2007) synthesized and characterized new liquid crystalline compounds with a 1,3,5-trisubstituted pyrazole in the mesogenic core, contributing to the field of materials science and engineering.
Propiedades
Número CAS |
70649-20-6 |
|---|---|
Nombre del producto |
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine |
Fórmula molecular |
C15H14N6 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20) |
Clave InChI |
JDBSGKGTKLQVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
Otros números CAS |
70649-20-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


